Benzene, 1-methyl-3-(1-methylpropyl)-

Descripción general

Descripción

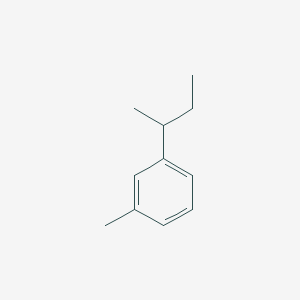

. It is a derivative of benzene, where a methyl group and a sec-butyl group are attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial and chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-3-(1-methylpropyl)- can be achieved through Friedel-Crafts alkylation. This method involves the reaction of benzene with 1-chloro-3-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+CH3CH2CH(CH3)ClAlCl3C6H5CH2CH(CH3)CH3+HCl

Industrial Production Methods

Industrial production of Benzene, 1-methyl-3-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a continuous flow reactor to ensure consistent product quality and efficient use of resources.

Análisis De Reacciones Químicas

Types of Reactions

Benzene, 1-methyl-3-(1-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated benzene derivatives.

Aplicaciones Científicas De Investigación

Solvent and Intermediate in Organic Synthesis

Benzene, 1-methyl-3-(1-methylpropyl)- is primarily used as a solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds. It serves as a precursor for the manufacture of specialty chemicals and polymers.

Use in Pesticides and Veterinary Medicines

This compound is approved for use in the formulation of pesticides and veterinary medicines. It can be utilized in products designed for pest control, including insecticides and herbicides .

Automotive Products

It is found in certain automotive products due to its properties that enhance performance and stability under various conditions .

Household Products

Benzene, 1-methyl-3-(1-methylpropyl)- is also present in various household products, contributing to their effectiveness as cleaning agents or solvents .

Toxicological Studies

Research indicates that exposure to Benzene, 1-methyl-3-(1-methylpropyl)- can lead to acute toxicity, particularly through inhalation. Its classification as hazardous to aquatic environments necessitates careful handling and disposal .

Case Study: Emissions Monitoring

A controlled field experiment monitored volatile emissions from household waste bins containing this compound under different aeration conditions. The study aimed to assess its environmental impact during waste storage .

Data Table: Applications Overview

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Organic Synthesis | Solvent and chemical intermediate | Approved for use |

| Agriculture | Pesticide formulations | Approved for use |

| Veterinary Medicine | Veterinary pharmaceuticals | Approved for use |

| Automotive Industry | Additive in automotive products | Commonly used |

| Household Products | Cleaning agents | Commonly used |

Mecanismo De Acción

The mechanism of action of Benzene, 1-methyl-3-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

Benzene, 1-methyl-3-propyl-: Similar structure but with a propyl group instead of a sec-butyl group.

Benzene, (1-methylpropyl)-:

Benzene, (1-methyl-1-propenyl)-: Contains a propenyl group instead of a sec-butyl group.

Uniqueness

Benzene, 1-methyl-3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes.

Actividad Biológica

Benzene, 1-methyl-3-(1-methylpropyl)-, commonly known as m-Cymene or 3-Isopropyltoluene , is a compound with the molecular formula and a molecular weight of approximately 134.22 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 1-Methyl-3-(1-methylethyl)benzene

- CAS Number: 535-77-3

- Molecular Structure: Chemical Structure

Mechanisms of Biological Activity

m-Cymene exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity:

- Studies have shown that m-Cymene possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food and cosmetic industries .

2. Anti-inflammatory Effects:

- Research indicates that m-Cymene can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This property has been explored in the context of inflammatory diseases such as arthritis .

3. Antioxidant Activity:

- m-Cymene has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Reduces oxidative stress |

Detailed Research Findings

-

Antimicrobial Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of m-Cymene against various pathogens. The results indicated a minimum inhibitory concentration (MIC) effective in inhibiting bacterial growth, supporting its use as a natural antimicrobial agent . -

Anti-inflammatory Mechanism:

In vitro experiments demonstrated that m-Cymene reduced the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential therapeutic applications in managing inflammatory conditions . -

Antioxidant Capacity:

A recent study assessed the antioxidant capacity of m-Cymene using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing significant activity comparable to standard antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

1-butan-2-yl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNILBOMCXQZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938909 | |

| Record name | 1-(Butan-2-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-10-7 | |

| Record name | 1-Methyl-3-(1-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butan-2-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.